2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique structural features, which include a phenyl group, a sulfonyl group attached to a trimethylphenyl moiety, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroimidazole core, which can be achieved through the condensation of an appropriate diamine with a carbonyl compound under acidic conditions. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
The sulfonylation step involves the reaction of the intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step is crucial for attaching the sulfonyl group to the trimethylphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trimethylphenyl groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl or trimethylphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- 2-phenyl-1-[(2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- 2-phenyl-1-[(2,5-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Uniqueness
2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is unique due to the specific positioning of the trimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group also imparts distinct physicochemical properties, such as increased polarity and potential for hydrogen bonding, which can affect its solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-phenyl-1-(2,4,5-trimethylphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-11-15(3)17(12-14(13)2)23(21,22)20-10-9-19-18(20)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWJPKCQTRCENU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.